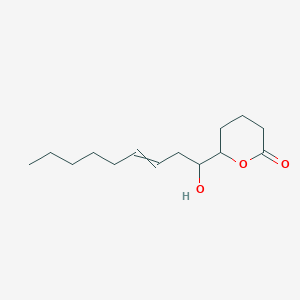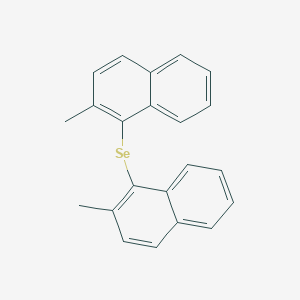
2-Methyl-1-(2-methylnaphthalen-1-yl)selanylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-methylnaphthalen-1-yl)selanylnaphthalene is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of selenium atoms bonded to naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylnaphthalen-1-yl)selanylnaphthalene typically involves the reaction of 2-methylnaphthalene with selenium reagents under controlled conditions. One common method is the reaction of 2-methylnaphthalene with selenium dioxide in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Methyl-1-(2-methylnaphthalen-1-yl)selanylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
科学的研究の応用
2-Methyl-1-(2-methylnaphthalen-1-yl)selanylnaphthalene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoselenium compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Methyl-1-(2-methylnaphthalen-1-yl)selanylnaphthalene involves its interaction with molecular targets and pathways in biological systems. The selenium atoms in the compound can participate in redox reactions, influencing cellular processes related to oxidative stress. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
類似化合物との比較
Similar Compounds
- Bis(2-methyl-1-naphthyl) selenide
- 1,1’-Selanylbis(2-methylnaphthalene)
Uniqueness
2-Methyl-1-(2-methylnaphthalen-1-yl)selanylnaphthalene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
840474-86-4 |
|---|---|
分子式 |
C22H18Se |
分子量 |
361.3 g/mol |
IUPAC名 |
2-methyl-1-(2-methylnaphthalen-1-yl)selanylnaphthalene |
InChI |
InChI=1S/C22H18Se/c1-15-11-13-17-7-3-5-9-19(17)21(15)23-22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3 |
InChIキー |
IPAXOVRFBDAKDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)[Se]C3=C(C=CC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)


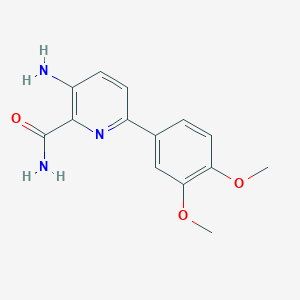
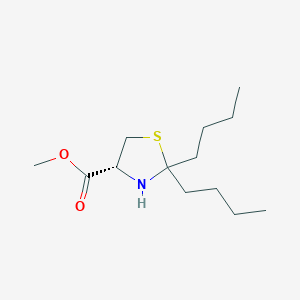
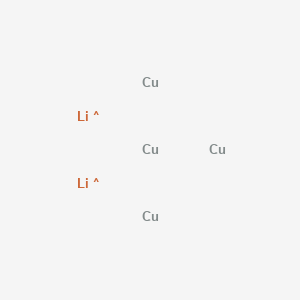
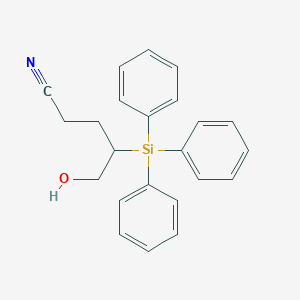
![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)
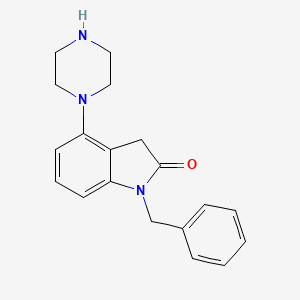
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)
